Anthracen-9-amine hydrochloride

Übersicht

Beschreibung

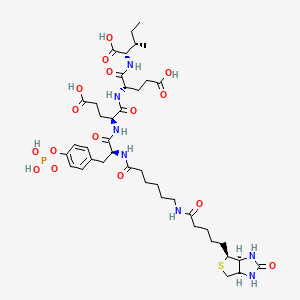

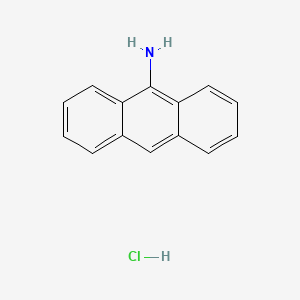

Anthracen-9-amine hydrochloride is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is a compound where the amine group is attached to the 9th carbon of the anthracene ring and subsequently forms a hydrochloride salt. This compound is of interest due to its potential applications in organic synthesis, photoredox reactions, and as a building block for various chemical compounds with potential biological activities.

Synthesis Analysis

The synthesis of anthracene derivatives has been explored in several studies. For instance, anthracene-9-carbaldehyde reacts with 5-amino-3,4-dimethylisoxazole in ethanol to yield anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine with high efficiency, as confirmed by various spectroscopic methods . Another study describes the synthesis of 9-chloro-1,10-anthraquinone, which can react with primary amines to give 9-imines, indicating a pathway that could potentially be adapted for the synthesis of anthracen-9-amine derivatives .

Molecular Structure Analysis

The molecular structure of anthracene derivatives has been characterized using various spectroscopic techniques. For example, the structure of anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine was confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized anthracene derivatives.

Chemical Reactions Analysis

Anthracene and its derivatives participate in a variety of chemical reactions. Photochemical reactions between anthraquinone and hindered tertiary amines have been studied, revealing that the reactivity and products depend on the tertiary amine's structure . Additionally, the electrochemical behavior of anthracen-9-ylmethylene derivatives has been investigated, showing that these compounds can undergo oxidation and coupled chemical processes . Cyclometallation reactions with palladium(II) compounds have also been reported, leading to the formation of cyclopalladated organic imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For instance, the optical properties of a novel anthracene derivative were studied, showing specific absorption and emission wavelengths . The pH sensitivity of certain anthracene derivatives has been demonstrated, suggesting their use as pH sensors . The cytotoxicity and potential for inhibiting the growth of various cancer cell lines have been evaluated for some anthracene derivatives, indicating their relevance in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Cyclometallation and Organic Synthesis : Anthracen-9-amine hydrochloride is used in cyclometallation, a key process in organic synthesis. For instance, Albert et al. (2000) explored the cyclometallation of anthracen-9-ylmethylene-phenyl-amine with palladium compounds, highlighting its role in creating cyclopalladated organic imines with a metallated aromatic carbon atom (Albert et al., 2000).

pH Sensors and Chemosensors : The compound has been used to develop effective pH sensors. Tolpygin et al. (2012) synthesized 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, revealing its high chemosensor activity for hydrogen cations, indicating its potential as a pH sensor (Tolpygin et al., 2012).

Synthesis of New Chemical Compounds : Asiri and Khan (2011) synthesized anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, showcasing the versatility of this compound in creating new chemical entities (Asiri & Khan, 2011).

Antibacterial Applications : Přichystalová et al. (2014) investigated chitosan-g-aminoanthracene derivatives, demonstrating their high antibacterial activity, particularly against Escherichia coli (Přichystalová et al., 2014).

Electrochemical Applications : Al-Owais (2022) conducted an electrochemical investigation of an anthracen-9-ylmethylene compound at a gold electrode, providing insights into its electrochemical properties and potential applications in electrochemistry (Al-Owais, 2022).

Anion Binding and Sensing : Lee and Kang (2011) designed a new amine receptor using anthracene and nitrophenyl group, which showed selectivity in binding anions, indicating its application in anion sensing technologies (Lee & Kang, 2011).

Eigenschaften

IUPAC Name |

anthracen-9-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNDNPVNUVOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

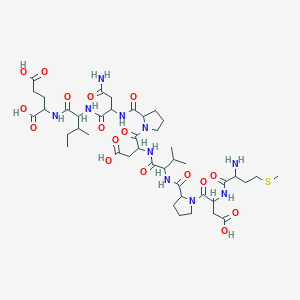

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)

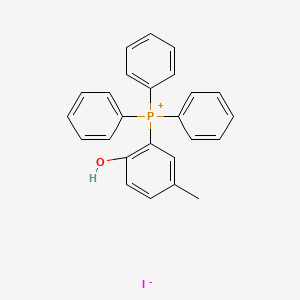

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)